molecular formula C11H14ClN3O5 B12061768 gamma-L-Glutamyl-p-nitroanilide

gamma-L-Glutamyl-p-nitroanilide

Cat. No.: B12061768
M. Wt: 303.70 g/mol
InChI Key: OJEVFSFTVARWQX-UHFFFAOYSA-N
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Description

L-Glutamic acid gamma-(p-nitroanilide) hydrochloride, gamma-glutamyl transpeptidase substrate, is a synthetic compound widely used in biochemical research. It serves as a substrate for gamma-glutamyl transpeptidase, an enzyme involved in the transfer of gamma-glutamyl functional groups. This compound is particularly valuable in the study of enzyme kinetics and the inhibition of amino acid transporters.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Glutamic acid gamma-(p-nitroanilide) hydrochloride involves the reaction of L-glutamic acid with p-nitroaniline in the presence of anhydrous alcohol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is purified through crystallization and dried to obtain a stable powder form .

Chemical Reactions Analysis

Types of Reactions: L-Glutamic acid gamma-(p-nitroanilide) hydrochloride primarily undergoes hydrolysis reactions catalyzed by gamma-glutamyl transpeptidase. This hydrolysis results in the release of p-nitroaniline, which can be quantified spectrophotometrically .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

L-Glutamic acid gamma-(p-nitroanilide) hydrochloride is extensively used in scientific research, particularly in the following areas:

Mechanism of Action

The compound acts as a substrate for gamma-glutamyl transpeptidase, which catalyzes the hydrolysis of the gamma-glutamyl bond. This reaction releases p-nitroaniline, which can be detected spectrophotometrically. The inhibition of glutamine transporters by this compound affects cellular glutathione levels and reactive oxygen species, making it a valuable tool in cancer research .

Properties

IUPAC Name

2-amino-5-(4-nitroanilino)-5-oxopentanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O5.ClH/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(4-2-7)14(18)19;/h1-4,9H,5-6,12H2,(H,13,15)(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEVFSFTVARWQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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